molecular formula C15H15NO4S B2697694 Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate CAS No. 1421456-63-4

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate

Cat. No.: B2697694
CAS No.: 1421456-63-4
M. Wt: 305.35
InChI Key: PVOYNICJAKYPQG-UHFFFAOYSA-N
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Description

Historical Development of Thiophene Carboxylate Research

Thiophene carboxylates emerged as pivotal substrates in organic synthesis following early 20th-century investigations into heterocyclic chemistry. Thiophene-2-carboxylic acid, first synthesized via the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene, demonstrated utility in Ullmann coupling reactions when complexed with copper(I). Its capacity to undergo double deprotonation with lithium diisopropylamide (LDA) enabled access to 5-lithio derivatives, facilitating the creation of diverse 5-substituted thiophene analogs. These foundational studies underscored thiophene carboxylates’ versatility as synthetic intermediates and catalysts, laying the groundwork for subsequent functionalization strategies.

The late 20th century witnessed expanded applications in materials science and medicinal chemistry, driven by thiophene’s electronic properties and metabolic stability. For instance, thiophene-2-carboxylic acid derivatives were integral to developing conductive polymers and kinase inhibitors, highlighting their dual role in functional materials and therapeutic agents.

Significance of Aminothiophene Scaffolds in Scientific Investigation

Aminothiophenes, particularly 2-aminothiophenes, gained prominence after the Gewald cyclization method enabled efficient synthesis of these heterocycles from ketones, sulfur, and cyanoacetates. This reaction provided access to structurally diverse analogs, fostering their adoption as privileged scaffolds in drug discovery.

Biological Activity Mechanism Example Derivatives
Anticancer BRAF V600E inhibition 5-(Thiophen-2-yl)-4,5-dihydropyrazoles
Antibacterial Enoyl-acyl carrier protein reductase inhibition 2-N-Substituted thiophene carboxamides
Antiviral Viral protease modulation Thiophene–quinoline hybrids

2-Aminothiophenes exhibit broad pharmacological profiles, acting as kinase inhibitors, antimicrobial agents, and antiviral compounds. Their ability to serve as synthons for complex hybrids—such as thiazole-linked conjugates—has further amplified their relevance. For example, 2-aminothiophene derivatives have been conjugated with pyrazole and coumarin moieties to enhance antitumor efficacy and overcome multidrug resistance.

Emergence of Benzo[d]Dioxole-Thiophene Hybrid Molecules

The integration of benzo[d]dioxole motifs into thiophene architectures represents a strategic response to the need for molecules with improved pharmacokinetic and target-binding properties. Benzo[d]dioxole, found in natural products like safrole and myristicin, contributes electron-rich aromatic systems that enhance π–π stacking interactions with biological targets.

Hybridization strategies often employ Hantzsch thiazole synthesis or Suzuki–Miyaura coupling to link thiophene cores with benzo[d]dioxole units. A representative synthesis involves:

  • Cyclocondensation of phenacyl bromide with thiosemicarbazide to form thiazole intermediates.
  • Coupling with benzo[d]dioxole derivatives under palladium catalysis.

These hybrids exhibit enhanced bioactivity profiles, as seen in methyl 2-amino-5-(benzo[d]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate, which demonstrates potent antiproliferative effects against cancer cell lines.

Current Research Landscape and Scientific Relevance

Contemporary studies prioritize molecular hybridization to address limitations in monofunctional drug candidates. Recent advances include:

  • Multicomponent Reactions : One-pot syntheses combining thiophene carboxylates, benzodioxole aldehydes, and amines to yield libraries of hybrid compounds.
  • Computational Modeling : Density functional theory (DFT) calculations to predict redox potentials and optimize binding interactions.
  • Targeted Drug Delivery : Conjugation with nanoparticle carriers to improve solubility and tissue specificity.

Ongoing clinical evaluations focus on hybrids’ ability to synergize with existing therapies, particularly in oncology and infectious diseases. For instance, thiophene–benzodioxole conjugates are being tested as adjuvants to enhance the efficacy of checkpoint inhibitors in melanoma models.

Properties

IUPAC Name

methyl 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-12(21-14(16)13(8)15(17)18-2)6-9-3-4-10-11(5-9)20-7-19-10/h3-5H,6-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOYNICJAKYPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzo[d][1,3]dioxole moiety: This step often involves a coupling reaction using a benzo[d][1,3]dioxole derivative.

    Amination and esterification:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene ring or the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can target the amino group or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiophene ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate involves its interaction with cellular targets. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents at the 5-position of the thiophene core and ester groups. These variations influence molecular weight, solubility, and bioactivity.

Table 1: Structural and Molecular Comparisons
Compound Name Substituent at 5-position Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number
Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate Benzo[d][1,3]dioxol-5-ylmethyl Methyl C₁₆H₁₅NO₅S* 333.36 N/A
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 4-Chlorophenyl carbamoyl Methyl C₁₄H₁₃ClN₂O₃S 340.79 149587-85-9
Methyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate Propan-2-yl Methyl C₉H₁₃NO₂S 199.27 149587-85-9
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate Phenyl Ethyl C₁₄H₁₅NO₂S 277.34 N/A

*Inferred from structural similarity to analogs in and .

Pharmacological and Reactivity Comparisons

(a) Impact of Benzodioxole vs. Aryl Substituents
  • Benzodioxole Group : The benzodioxole moiety in the target compound enhances electron density and may improve binding to receptors like serotonin or dopamine transporters due to its aromaticity and oxygen lone pairs .
  • Phenyl and Propan-2-yl () : Simpler alkyl/aryl groups lack the electron-rich properties of benzodioxole, likely diminishing interactions with polar biological targets.
(b) Ester Group Variations
  • Methyl vs. Ethyl Esters : Methyl esters (target compound) typically exhibit faster metabolic hydrolysis than ethyl esters (e.g., ), affecting pharmacokinetic profiles .

Biological Activity

Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a benzo[d][1,3]dioxole moiety. Its IUPAC name is methyl 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate. The molecular formula is C15H15NO4SC_{15}H_{15}NO_4S, and its InChI representation is:

InChI 1S C15H15NO4S c1 8 12 21 14 16 13 8 15 17 18 2 6 9 3 4 10 11 5 9 20 7 19 10 h3 5H 6 7 16H2 1 2H3\text{InChI 1S C15H15NO4S c1 8 12 21 14 16 13 8 15 17 18 2 6 9 3 4 10 11 5 9 20 7 19 10 h3 5H 6 7 16H2 1 2H3}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : Coupling reactions with benzo[d][1,3]dioxole derivatives.
  • Amination and Esterification : Final modifications to achieve the desired structure.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • Cytotoxicity Studies : The compound has shown growth inhibition against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). For instance, in studies involving similar compounds, IC50 values were observed to be significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The mechanisms underlying the antitumor effects include:

  • Induction of Apoptosis : The compound promotes programmed cell death through pathways involving mitochondrial proteins like Bax and Bcl-2.
  • Cell Cycle Arrest : It causes cell cycle dysregulation, preventing cancer cells from proliferating.
  • EGFR Inhibition : Some studies suggest it may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Case Studies

Several studies have explored the biological activity of related compounds featuring the benzo[d][1,3]dioxole structure:

  • Thiourea Derivatives : A study synthesized thiourea derivatives containing benzo[d][1,3]dioxole moieties that exhibited strong cytotoxicity against cancer cell lines with some compounds outperforming conventional drugs .
  • HDAC Inhibitors : Compounds derived from similar structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Q & A

Q. How does ring puckering in the thiophene core influence conformational stability?

  • Analysis :
  • Puckering Parameters : Use Cremer-Pople coordinates to quantify out-of-plane distortions (e.g., amplitude q₂ ~0.5 Å for dihydrothiophenes) .
  • Impact : Planar conformers favor π-stacking in crystal lattices, while puckered forms enhance solubility .
  • Experimental Validation : Compare XRD structures of methyl vs. ethyl esters to correlate substituent size with puckering .

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